![molecular formula C15H23N5O2S2 B2417096 1-环己基-3-[5-(2-氧代-2-吡咯烷-1-基乙基)硫代-1,3,4-噻二唑-2-基]脲 CAS No. 946323-13-3](/img/structure/B2417096.png)
1-环己基-3-[5-(2-氧代-2-吡咯烷-1-基乙基)硫代-1,3,4-噻二唑-2-基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a pyrrolidinone moiety, and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
准备方法
The synthesis of 1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting intermediate is then reacted with 2-oxo-2-pyrrolidin-1-ylethyl chloride to introduce the pyrrolidinone moiety. Finally, the cyclohexyl isocyanate is added to form the urea linkage, completing the synthesis of the target compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the development of scalable processes for each synthetic step.
化学反应分析
1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions.
相似化合物的比较
1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiourea: This compound has a thiourea linkage instead of a urea linkage, which can affect its biological activity and chemical reactivity.
1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]carbamate: The carbamate linkage introduces different chemical properties and potential biological activities compared to the urea linkage.
1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]amide: The amide linkage provides another variation in the compound’s structure, potentially leading to different interactions with biological targets.
The uniqueness of 1-Cyclohexyl-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S2/c21-12(20-8-4-5-9-20)10-23-15-19-18-14(24-15)17-13(22)16-11-6-2-1-3-7-11/h11H,1-10H2,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJEEXTRUZFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
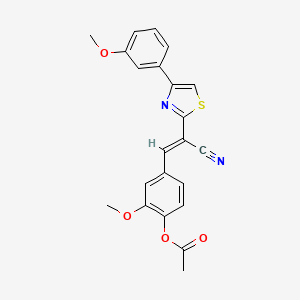
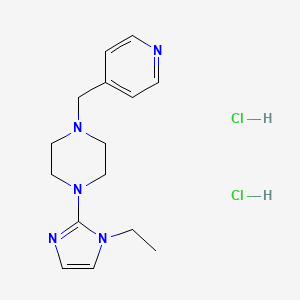
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
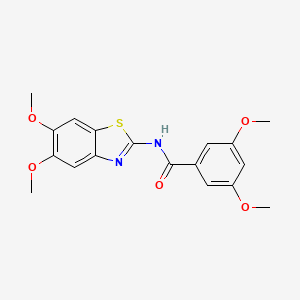
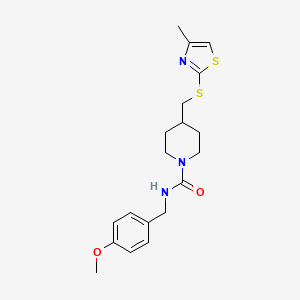
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)
![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)
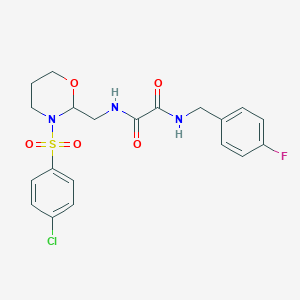
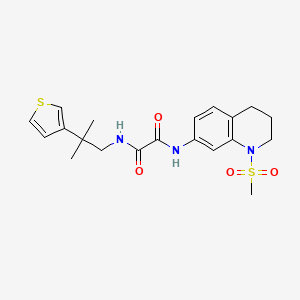
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)
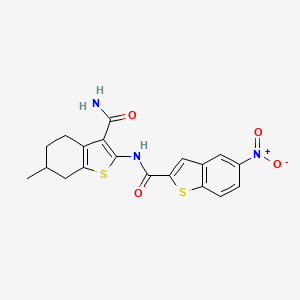
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)
![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
